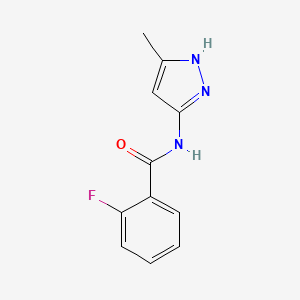
2-fluoro-N-(5-methyl-1H-pyrazol-3-yl)benzamide
概要
説明
“2-fluoro-N-(5-methyl-1H-pyrazol-3-yl)benzamide” is a potent, highly selective, cell-permeable inhibitor of glucose transporter GLUT1 . It has been found to inhibit glucose uptake by Hela-MaTu cells with an IC50 value of 3.2 nM .
Physical And Chemical Properties Analysis
This compound is a pale yellow solid with a melting point of 142.1–143.7 °C .科学的研究の応用
Synthesis and Characterization
- Research has focused on synthesizing and characterizing novel compounds with structures related to 2-fluoro-N-(5-methyl-1H-pyrazol-3-yl)benzamide. These compounds are synthesized through various chemical reactions and characterized using techniques such as NMR, IR, and mass spectroscopy to determine their structures and potential pharmacological activities (Raparla et al., 2013).
Pharmacological Screening
- Some synthesized compounds structurally related to this compound have been screened for pharmacological activities, such as antimicrobial and antioxidant activities. These studies aim to discover new therapeutic agents by investigating the biological activities of these novel compounds (Raparla et al., 2013).
Antiviral Activity
- Benzamide-based derivatives, including those structurally similar to this compound, have been synthesized and evaluated for their anti-influenza A virus activities. These studies highlight the potential of such compounds in developing new antiviral drugs, especially against strains like H5N1 (Hebishy et al., 2020).
Antipsychotic Potential
- Research into compounds with a similar structure to this compound has shown promising antipsychotic-like profiles in behavioral animal tests. These compounds, which do not interact with dopamine receptors like conventional antipsychotics, offer a new approach to antipsychotic drug development (Wise et al., 1987).
PET Imaging Agents
- Derivatives of this compound have been explored as potential PET imaging agents for cancer diagnostics, focusing on specific targets like B-Raf(V600E) mutations in cancers. This application underlines the versatility of the compound's derivatives in both therapeutic and diagnostic settings (Wang et al., 2013).
作用機序
Target of Action
Similar compounds have been found to bind with high affinity to multiple receptors
Mode of Action
It is suggested that there may be significant hydrogen bonding and pi-pi interactions with succinate dehydrogenase (sdh) . These interactions could potentially explain the mechanism of action of the compound.
Biochemical Pathways
Similar compounds have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This suggests that the compound may affect multiple biochemical pathways.
Result of Action
Similar compounds have been found to possess various biological activities, suggesting that the compound may have diverse molecular and cellular effects .
Action Environment
The stability and efficacy of similar compounds can be influenced by factors such as temperature, ph, and the presence of other substances .
Safety and Hazards
The safety data sheet for a similar compound, 4-Fluoro-2-(1H-pyrazol-3-yl)phenol, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .
生化学分析
Biochemical Properties
2-fluoro-N-(5-methyl-1H-pyrazol-3-yl)benzamide plays a significant role in biochemical reactions, particularly as an inhibitor of specific enzymes. One notable interaction is with succinate dehydrogenase (SDH), an enzyme involved in the citric acid cycle. The compound exhibits strong inhibitory activity against SDH, which is crucial for its potential use as a fungicide . The interaction between this compound and SDH involves hydrogen bonding and π-π interactions, which stabilize the inhibitor-enzyme complex .
Cellular Effects
This compound has been shown to affect various cellular processes. In particular, it influences cell signaling pathways and gene expression. The compound’s inhibitory effect on SDH disrupts the citric acid cycle, leading to alterations in cellular metabolism . This disruption can result in reduced ATP production and increased oxidative stress, which may affect cell viability and function . Additionally, the compound has been observed to induce changes in gene expression related to stress response and metabolic regulation .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, particularly enzymes. The compound acts as a competitive inhibitor of SDH, binding to the enzyme’s active site and preventing substrate access . This inhibition is facilitated by hydrogen bonds and π-π interactions between the compound and the enzyme . The resulting inhibition of SDH activity leads to downstream effects on cellular metabolism and energy production .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term exposure to the compound in in vitro studies has shown sustained inhibitory effects on SDH activity and consistent alterations in cellular metabolism . In in vivo studies, the compound’s effects on cellular function have been observed to persist over time, with no significant loss of activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits SDH activity without causing significant toxicity . At higher doses, the compound can induce toxic effects, including oxidative stress and cellular damage . Threshold effects have been observed, with a clear dose-response relationship between the compound’s concentration and its biochemical and cellular effects .
Metabolic Pathways
This compound is involved in metabolic pathways related to the citric acid cycle. By inhibiting SDH, the compound disrupts the normal flow of metabolites through the cycle, leading to alterations in metabolic flux and metabolite levels . This disruption can affect the overall energy balance within cells and contribute to changes in cellular metabolism . The compound’s interaction with SDH is a key factor in its metabolic effects .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization to target sites, such as the mitochondria, where SDH is located . The compound’s distribution within cells is influenced by its chemical properties, including its solubility and affinity for specific biomolecules .
Subcellular Localization
The subcellular localization of this compound is primarily within the mitochondria, where it exerts its inhibitory effects on SDH . The compound’s localization is directed by targeting signals and post-translational modifications that facilitate its transport to the mitochondria . This localization is crucial for the compound’s activity, as it allows for direct interaction with SDH and effective inhibition of the enzyme .
特性
IUPAC Name |
2-fluoro-N-(5-methyl-1H-pyrazol-3-yl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FN3O/c1-7-6-10(15-14-7)13-11(16)8-4-2-3-5-9(8)12/h2-6H,1H3,(H2,13,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRVADUWUUMGSKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)NC(=O)C2=CC=CC=C2F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901232651 | |
| Record name | Benzamide, 2-fluoro-N-(5-methyl-1H-pyrazol-3-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901232651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1403483-53-3 | |
| Record name | Benzamide, 2-fluoro-N-(5-methyl-1H-pyrazol-3-yl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1403483-53-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzamide, 2-fluoro-N-(5-methyl-1H-pyrazol-3-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901232651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


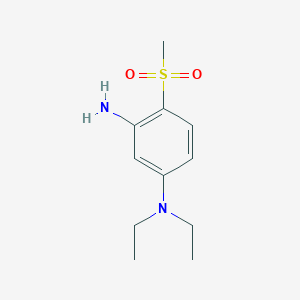
![3-[(4-Fluorobenzyl)oxy]benzoyl chloride](/img/structure/B1439924.png)


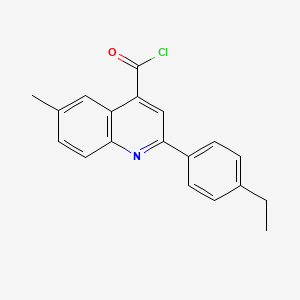
![4-[(4-Fluorobenzyl)oxy]-3-methoxybenzoyl chloride](/img/structure/B1439934.png)
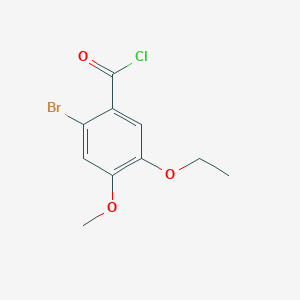
![2-[(3-Bromobenzyl)oxy]-5-chlorobenzoyl chloride](/img/structure/B1439936.png)
![4-{[3-(Trifluoromethyl)benzyl]oxy}benzoyl chloride](/img/structure/B1439937.png)
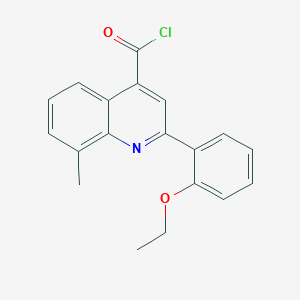
![Ethyl {2-[(dimethylamino)methyl]-1,3-thiazol-4-yl}acetate](/img/structure/B1439940.png)
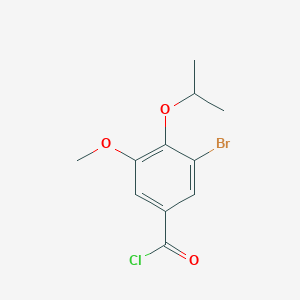
![2-chloro-N-[4-(pyridin-4-ylmethyl)phenyl]acetamide hydrochloride](/img/structure/B1439943.png)
![tert-butyl 7,8-dihydropyrido[3,2-d]pyrimidine-5(6H)-carboxylate](/img/structure/B1439944.png)
